![molecular formula C19H18N2O4 B14217319 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole CAS No. 562107-44-2](/img/structure/B14217319.png)
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a complex structure with an indole core, substituted with ethoxy, methoxy, and nitro groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-ethoxy-4-methoxy-2-nitrobenzene, is prepared by nitration of 5-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Aldol Condensation: The nitrobenzene derivative undergoes aldol condensation with indole-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy and methoxy groups can be oxidized to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 2-[2-(5-ethoxy-4-methoxy-2-aminophenyl)ethenyl]-1H-indole.
Oxidation: 2-[2-(5-ethoxy-4-methoxy-2-formylphenyl)ethenyl]-1H-indole or 2-[2-(5-ethoxy-4-methoxy-2-carboxyphenyl)ethenyl]-1H-indole.
Substitution: Various halogenated or nitrated derivatives of the indole compound.
科学的研究の応用
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes and disrupt microbial cell walls, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
2-[2-(5-ethoxy-4-methoxyphenyl)ethenyl]-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-[2-(5-methoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-[2-(5-ethoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the methoxy group, which may influence its chemical stability and biological interactions.
Uniqueness
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the nitro group contributes to its potential biological activities. This unique combination makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
562107-44-2 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19-11-14(17(21(22)23)12-18(19)24-2)8-9-15-10-13-6-4-5-7-16(13)20-15/h4-12,20H,3H2,1-2H3 |
InChIキー |
OPNFBPWTSMGKAN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=CC3=CC=CC=C3N2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



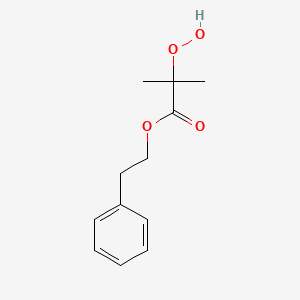
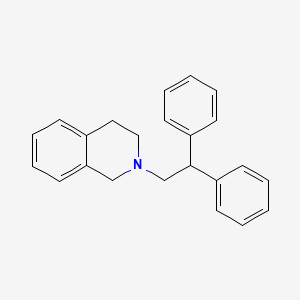
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)

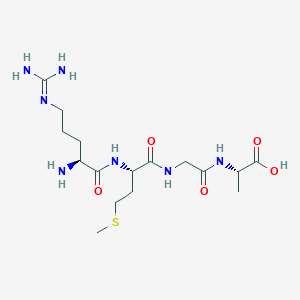

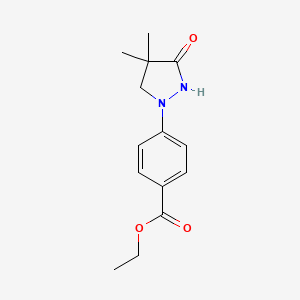
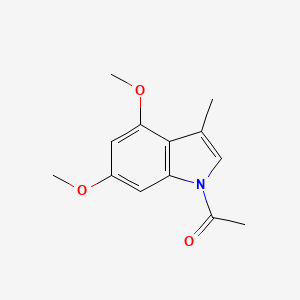

![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
